molecular formula C20H12Cl2O3S B12203603 6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B12203603
M. Wt: 403.3 g/mol
InChI Key: RCHMLYZQBVTION-GRSHGNNSSA-N
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Description

6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure This compound is characterized by the presence of a 2,4-dichlorophenyl group, a thienylmethylene group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induction of Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.

Properties

Molecular Formula

C20H12Cl2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H12Cl2O3S/c21-13-4-3-12(17(22)8-13)11-24-14-5-6-16-18(9-14)25-19(20(16)23)10-15-2-1-7-26-15/h1-10H,11H2/b19-10-

InChI Key

RCHMLYZQBVTION-GRSHGNNSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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